molecular formula C12H18FN3 B12230920 N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12230920
M. Wt: 223.29 g/mol
InChI Key: ZAYLDLOINKRTFV-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H14FN3 It is a pyrimidine derivative, characterized by the presence of a cyclopentyl group, an ethyl group, a fluorine atom, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as ethyl cyanoacetate and formamide.

    Introduction of Substituents: The cyclopentyl, ethyl, fluorine, and methyl groups are introduced through various substitution reactions. For example, the fluorine atom can be introduced using fluorinating agents like Selectfluor.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with cyclopentylamine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-one, while substitution reactions may produce various derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-cyclopentyl-6-ethyl-5-chloro-N-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-cyclopentyl-6-ethyl-5-fluoro-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

N-cyclopentyl-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C12H18FN3/c1-3-10-11(13)12(15-8-14-10)16(2)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

ZAYLDLOINKRTFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)C2CCCC2)F

Origin of Product

United States

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